Edotreotide (DOTATOC): A Comprehensive Technical Guide on its Chemical Structure, Synthesis, and Biological Interactions
Edotreotide (DOTATOC): A Comprehensive Technical Guide on its Chemical Structure, Synthesis, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Edotreotide, also known as DOTATOC, is a synthetic somatostatin analogue with significant applications in the diagnosis and therapy of neuroendocrine tumors (NETs). Its chemical structure, characterized by a cyclical peptide linked to the chelating agent DOTA, allows for radiolabeling with various radionuclides. This guide provides an in-depth analysis of the chemical structure of Edotreotide, detailed experimental protocols for its synthesis and radiolabeling, and a thorough examination of its interaction with its primary biological target, the somatostatin receptor subtype 2 (SSTR2), including the subsequent signaling pathways.
Chemical Structure and Properties
Edotreotide is a synthetic octapeptide analogue of somatostatin. Structurally, it is a derivative of octreotide where the phenylalanine at position 3 is substituted with a tyrosine. This peptide is covalently linked to the macrocyclic chelating agent 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA). The DOTA moiety is crucial for its clinical utility as it forms stable complexes with various metallic radionuclides.
The systematic IUPAC name for Edotreotide is 2-[4-[2-[[(2R)-1-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-4-[[(2R,3R)-1,3-dihydroxybutan-2-yl]carbamoyl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid.[1]
The amino acid sequence is DOTA-D-Phe-Cys-Tyr-D-Trp-Lys-Thr-Cys-Thr-ol, with a disulfide bridge between the two cysteine residues, forming a cyclic structure.[1]
| Property | Value | Reference |
| Molecular Formula | C65H92N14O18S2 | [1][2][3] |
| Molecular Weight | 1421.64 g/mol | |
| CAS Number | 204318-14-9 | |
| Appearance | White to off-white powder | |
| Solubility | Soluble in DMSO |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Edotreotide
The synthesis of Edotreotide is achieved through Fmoc-based solid-phase peptide synthesis. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.
Materials:
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Fmoc-protected amino acids
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Rink amide resin
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Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
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Base: DIPEA (N,N-Diisopropylethylamine)
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Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
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DOTA-tris(tBu)-ester
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Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water
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Solvents: DMF, Dichloromethane (DCM)
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Automated peptide synthesizer
Methodology:
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Resin Preparation: Swell the Rink amide resin in DMF.
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First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using HBTU and DIPEA in DMF.
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Peptide Chain Elongation: Perform iterative cycles of Fmoc deprotection with 20% piperidine in DMF, followed by coupling of the subsequent Fmoc-protected amino acid using HBTU/DIPEA.
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DOTA Conjugation: After the final amino acid is coupled and the N-terminal Fmoc group is removed, couple DOTA-tris(tBu)-ester to the N-terminus of the peptide chain.
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Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/water).
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Cyclization: Induce the formation of the disulfide bridge between the cysteine residues through oxidation.
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Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
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Characterization: Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.
Radiolabeling of Edotreotide with Gallium-68
Edotreotide is commonly radiolabeled with Gallium-68 (⁶⁸Ga) for use in Positron Emission Tomography (PET) imaging.
Materials:
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Edotreotide (DOTATOC) precursor
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⁶⁸Ge/⁶⁸Ga generator
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Sterile hydrochloric acid (HCl)
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Sodium acetate buffer
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Automated synthesis module
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C18 Sep-Pak cartridge
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Sterile water for injection
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Ethanol
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Radio-TLC or radio-HPLC system for quality control
Methodology:
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Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with sterile HCl to obtain ⁶⁸GaCl₃.
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Reaction Mixture Preparation: In a sterile vial, mix the Edotreotide precursor with sodium acetate buffer to adjust the pH to an optimal range for chelation (typically pH 3.5-5.0).
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Labeling Reaction: Add the eluted ⁶⁸GaCl₃ to the reaction vial containing the Edotreotide and buffer. Heat the mixture at an elevated temperature (e.g., 95°C) for a specified time (e.g., 5-10 minutes) to facilitate the chelation of ⁶⁸Ga by the DOTA moiety.
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Purification: Pass the reaction mixture through a C18 Sep-Pak cartridge. The ⁶⁸Ga-Edotreotide is retained on the cartridge, while unchelated ⁶⁸Ga and other impurities are washed away with sterile water. Elute the purified ⁶⁸Ga-Edotreotide from the cartridge with ethanol and then dilute with sterile saline.
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Quality Control: Determine the radiochemical purity of the final product using radio-TLC or radio-HPLC to ensure it meets the required specifications for clinical use (typically >95%).
SSTR2 Binding Affinity Assay
The binding affinity of Edotreotide to SSTR2 is typically determined using a competitive radioligand binding assay.
Materials:
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Cell membranes from a cell line overexpressing human SSTR2 (e.g., CHO-K1 or HEK293 cells)
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Radioligand with high affinity for SSTR2 (e.g., [¹²⁵I]-Tyr³-octreotide or [⁶⁸Ga]-DOTATATE)
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Unlabeled Edotreotide (as the competitor)
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Binding buffer
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96-well microplates
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Filtration apparatus
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Gamma counter
Methodology:
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Membrane Preparation: Prepare cell membranes from SSTR2-expressing cells by homogenization and centrifugation.
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Assay Setup: In a 96-well plate, add a fixed amount of cell membranes, a fixed concentration of the radioligand, and varying concentrations of unlabeled Edotreotide to the binding buffer.
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Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.
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Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
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Quantification: Measure the radioactivity retained on the filters using a gamma counter.
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Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor (Edotreotide) concentration. Determine the IC₅₀ value (the concentration of Edotreotide that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki (inhibition constant) from the IC₅₀ value using the Cheng-Prusoff equation.
Biological Interaction and Signaling Pathway
Edotreotide exerts its biological effects by binding with high affinity to somatostatin receptors, particularly SSTR2, which is overexpressed on the surface of many neuroendocrine tumor cells. This specific binding is the basis for its use in targeted imaging and therapy.
Upon binding of Edotreotide to SSTR2, a G-protein coupled receptor, a conformational change is induced, leading to the activation of intracellular signaling cascades. SSTR2 is primarily coupled to inhibitory G proteins (Gi/o). The activation of these G proteins leads to several downstream effects:
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Inhibition of Adenylyl Cyclase: The activated α-subunit of the G protein inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of cyclic AMP (cAMP).
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Modulation of Ion Channels: The βγ-subunits of the G protein can directly interact with and modulate the activity of ion channels. This includes the activation of inwardly rectifying potassium (K⁺) channels, leading to hyperpolarization of the cell membrane, and the inhibition of voltage-gated calcium (Ca²⁺) channels, which reduces calcium influx.
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Activation of Phosphatases: SSTR2 activation can also lead to the stimulation of protein tyrosine phosphatases, such as SHP-1 and SHP-2, which can dephosphorylate and inactivate various signaling proteins involved in cell growth and proliferation.
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Modulation of MAPK and PI3K/Akt Pathways: The signaling cascade can also influence the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways, which are critical regulators of cell survival, proliferation, and apoptosis.
The net effect of these signaling events is the inhibition of hormone secretion and the induction of cell cycle arrest and apoptosis in SSTR2-expressing tumor cells.
Conclusion
Edotreotide (DOTATOC) is a well-characterized synthetic peptide with a precisely defined chemical structure that is amenable to efficient solid-phase synthesis and radiolabeling. Its high affinity and specificity for the somatostatin receptor subtype 2 make it an invaluable tool for the molecular imaging and targeted radionuclide therapy of neuroendocrine tumors. A thorough understanding of its chemical properties, synthesis, and the intricate signaling pathways it modulates is essential for its continued development and clinical application in oncology.
